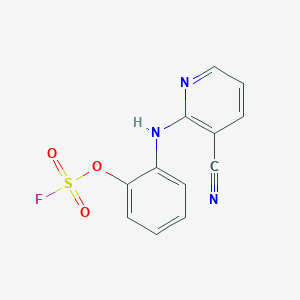

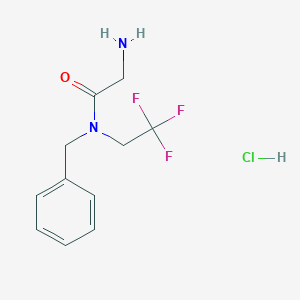

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

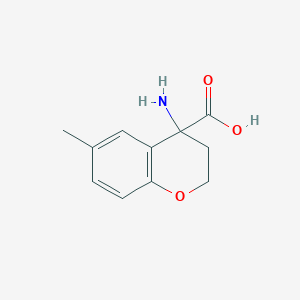

The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” is a quinazolinone derivative . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest in medicinal chemistry. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2) or 2,4-pyrimidinedione (3) ring . The compound “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would have a similar structure with the addition of a morpholine group and a hydrochloride group.Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives are diverse and depend on the specific functional groups present in the molecule. For example, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols can be used to synthesize quinazolin-4(3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific molecular structure. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the molecular weight is 243.31 . It is a powder at room temperature .Applications De Recherche Scientifique

Antioxidant and Antidiabetic Potential

- A study by Özil, Parlak, and Baltaş (2018) reported the synthesis of benzimidazole derivatives containing morpholine and piperazine skeletons, which demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their usefulness in managing oxidative stress and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).

Anticonvulsant Activity

- Noureldin et al. (2017) explored the anticonvulsant activity of novel 4-quinazolinone derivatives. The study highlighted several compounds showing superior anticonvulsant activities in comparison to reference drugs, indicating the potential of 4-quinazolinone derivatives in epilepsy treatment (Noureldin et al., 2017).

Anticancer Properties

- Ovádeková et al. (2005) assessed a new quinazoline derivative for its cytotoxic and antiproliferative activity against the human cancer cell line HeLa, finding potent anticancer capabilities that highlight the derivative's potential as a novel anticancer drug (Ovádeková et al., 2005).

- Dola et al. (2016) identified a 4-aminoquinoline derivative with promising activity against chloroquine-resistant malaria, suggesting its development as a blood schizonticidal agent for malaria chemotherapy (Dola et al., 2016).

Novel Bioactive Agents

- Adhikari et al. (2012) conducted a study on novel thiazolidinone analogues synthesized under microwave-assisted conditions, which were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the compound's potential as bioactive agents (Adhikari et al., 2012).

Mécanisme D'action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific chemical structure and the biological system they interact with. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, anticonvulsant, and more .

Safety and Hazards

The safety and hazards associated with “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” would depend on its specific chemical structure and how it is handled. For a similar compound, 4-(4-methylpiperazin-1-yl)quinazolin-6-amine, the hazard statements include H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .

Orientations Futures

The future directions for research on “4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. Given the broad range of biological activities exhibited by quinazolinone derivatives , there is potential for the development of novel therapeutic agents based on these compounds.

Propriétés

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O.ClH/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21;/h2-5H,6-13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOJTGKOTOTGBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)morpholine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)ami ne](/img/structure/B2576783.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)